Chiral Identity vs. Achiral Mixture: Stereochemical Fidelity
The target compound possesses two defined stereocenters (3S,5S), whereas the generic 3,5-dimethylcyclopentene (CAS 7459-71-4) is a stereoisomeric mixture lacking defined chirality. This distinction is binary: the (3S,5S) compound is a single enantiomer, while the generic compound is not. No quantitative bioactivity or selectivity data are available in the public domain to quantify the advantage; however, the stereochemical purity itself is the differentiating metric [1].
| Evidence Dimension | Stereochemical definition (number of defined stereocenters) |
|---|---|
| Target Compound Data | 2 defined stereocenters (3S,5S); single enantiomer |
| Comparator Or Baseline | 3,5-Dimethylcyclopentene (CAS 7459-71-4): stereoisomeric mixture, 0 defined stereocenters |
| Quantified Difference | Qualitative (enantiopure vs. mixture); no quantitative enantiomeric excess data available |
| Conditions | Structural assignment from ChemSpider and NIST entries |
Why This Matters
For stereoselective synthesis, procurement of the single enantiomer is mandatory to avoid racemic or scrambled stereochemistry in the product; the generic mixture is unsuitable.
- [1] NIST Chemistry WebBook. 3,5-Dimethylcyclopentene (CAS 7459-71-4). View Source
